molecular formula C10H5ClF3NO4S3 B7813926 5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride

5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride

Cat. No.: B7813926
M. Wt: 391.8 g/mol
InChI Key: QARWMNXFIFTGCW-UHFFFAOYSA-N
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Description

5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride is a chemical compound that features both a trifluoromethyl-pyridine and a thiophene-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. This reaction results in the formation of the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic reaction principles but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity. The trifluoromethyl group can also influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride is unique due to the combination of its trifluoromethyl-pyridine and thiophene-sulfonyl chloride moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and specific electronic characteristics, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO4S3/c11-22(18,19)9-4-3-8(20-9)21(16,17)7-2-1-6(5-15-7)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARWMNXFIFTGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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